佐美匹克钠

描述

Synthesis Analysis

Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine (MeNH2) via modification of the Hantzsch pyrrole synthesis .Molecular Structure Analysis

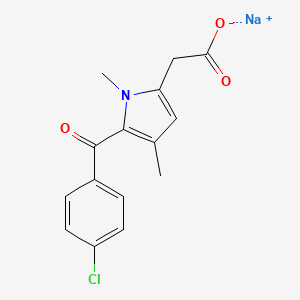

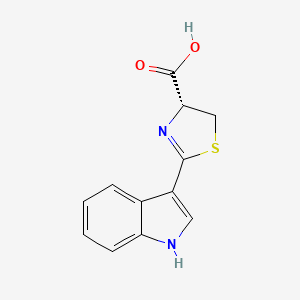

Zomepirac is the sodium salt of 5-(4-chlorobenzoyl)-1,4 dimethyl-1H-pyrrole-2-acetate dihydrate . It is a pyrrole-acetic acid which is structurally related to tolmetin . The chemical structure differs from other NSAIDs in that the central benzene ring has been replaced by a pyrrole .Chemical Reactions Analysis

Zomepirac shares the pharmacology of the other NSAIDs by decreasing prostaglandin synthesis . It does not cause anaphylaxis directly, but it is metabolized by UDP-glucuronosyltransferase (UGT) to a reactive glucuronide which binds irreversibly to plasma albumin .Physical And Chemical Properties Analysis

Zomepirac sodium has a molecular formula of C15H13ClNNaO3 and an average mass of 313.71 .科学研究应用

Pain Management

Zomepirac sodium was primarily used for the management of mild to severe pain . It was found to be more effective than aspirin or codeine alone and comparable to analgesic combinations containing narcotics . Its efficacy was particularly noted in acute forms of pain with associated inflammatory processes, such as post-dental extraction, postpartum, and postoperative pain .

Anti-inflammatory Action

As a nonsteroidal anti-inflammatory agent (NSAIA), Zomepirac sodium was known to decrease prostaglandin synthesis, which plays a key role in inflammation. This made it useful in conditions where inflammation was a significant contributor to pain .

Comparison with Other Analgesics

In clinical studies, Zomepirac sodium 100 mg compared favorably with morphine sulfate 8 and 16 mg intramuscularly. It was also shown to be superior to aspirin 650 mg in patients undergoing oral surgery .

Osteoarthritis Treatment

For the treatment of osteoarthritis, daily doses of Zomepirac sodium ranging from 400-600 mg were approximately equivalent to aspirin doses of 3200-4800 mg. This application highlighted its potential in chronic conditions characterized by pain and inflammation .

Side Effects Profile

Zomepirac sodium had a side effect profile similar to high-dose aspirin. However, it was associated with an increased incidence of urogenital symptoms such as dysuria and pyuria. Its side effects were a significant consideration in its application and research .

Lack of Dependence Potential

One of the advantages of Zomepirac sodium was that it did not demonstrate any potential for physical dependence, withdrawal, or tolerance, which is a significant concern with many analgesics, especially opioids .

作用机制

Target of Action

Zomepirac sodium primarily targets the Prostaglandin D2 receptor 2 . This receptor plays a crucial role in the inflammatory response and pain perception in the body.

Mode of Action

Zomepirac sodium is a nonsteroidal anti-inflammatory drug (NSAID) . It works by inhibiting the prostaglandin synthetase , also known as cyclooxygenase . This enzyme is responsible for the production of prostaglandins, which are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting this enzyme, Zomepirac sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Zomepirac sodium is the prostaglandin synthesis pathway . By inhibiting the prostaglandin synthetase, Zomepirac sodium disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in reduced inflammation, pain, and fever .

Pharmacokinetics

Zomepirac sodium is well absorbed when administered orally . It undergoes extensive biotransformation in the liver .

Result of Action

The inhibition of prostaglandin synthesis by Zomepirac sodium leads to a decrease in inflammation, pain, and fever . This makes it effective for the management of mild to severe pain .

Action Environment

The action of Zomepirac sodium can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the patient’s diet and liver function . Additionally, Zomepirac sodium was associated with fatal and near-fatal anaphylactoid reactions, leading to its voluntary removal from the markets in Canada, US, and UK in March 1983 .

安全和危害

Zomepirac sodium is classified as Acute toxicity, Oral (Category 2), Acute toxicity, Inhalation (Category 3), and Acute toxicity, Dermal (Category 3) . It is fatal if swallowed, toxic in contact with skin or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

sodium;2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEXPXUCHVGZGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33369-31-2 (Parent) | |

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3033989 | |

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64092-48-4 | |

| Record name | Zomepirac sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064092484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5B6IWF46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of zomepirac sodium?

A1: Zomepirac sodium exerts its analgesic and anti-inflammatory effects primarily by inhibiting prostaglandin synthetase, also known as cyclooxygenase (COX). [, , ] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

Q2: How does the inhibition of prostaglandin synthesis lead to pain relief?

A2: Prostaglandins sensitize peripheral nociceptors, increasing their sensitivity to pain stimuli. By inhibiting COX, zomepirac sodium reduces prostaglandin production, effectively decreasing pain perception. []

Q3: Does zomepirac sodium exert its analgesic effect centrally or peripherally?

A3: Research suggests that zomepirac sodium primarily acts peripherally to block hyperalgesia. This conclusion is supported by studies showing a more potent analgesic effect after intraperitoneal administration compared to intravenous administration, despite similar drug concentrations at the site of action (peritoneal exudate). []

Q4: Are there any other potential mechanisms contributing to zomepirac sodium's analgesic action?

A4: While COX inhibition is the primary mechanism, studies indicate zomepirac sodium might also inhibit bradykinin-induced reflex hypertension, suggesting an additional pathway for pain modulation. []

Q5: What is the molecular formula and weight of zomepirac sodium?

A5: Zomepirac sodium, the sodium salt of zomepirac, has the molecular formula C15H13ClNO3Na and a molecular weight of 311.71 g/mol.

Q6: Is there any information available about the spectroscopic data of zomepirac sodium?

A6: While the provided research articles don't detail spectroscopic data, a differential-pulse polarographic method has been developed for zomepirac sodium quantification. This method utilizes Britton - Robinson buffer (pH 11.0) with 5% methanol and identifies a peak potential at -1.50 V. []

Q7: How does the structure of zomepirac sodium compare to other non-steroidal anti-inflammatory drugs (NSAIDs)?

A7: Zomepirac sodium belongs to the pyrrole-acetic acid class of NSAIDs. It shares structural similarities with other NSAIDs, particularly tolmetin sodium. [, ]

Q8: Is there any information about the structure-activity relationship (SAR) of zomepirac sodium or its analogs?

A8: Research on a major metabolite of zomepirac sodium, 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, revealed a loss of biological activity compared to the parent compound. This finding suggests that modifications to certain parts of the zomepirac molecule can significantly impact its activity. []

Q9: What is the absorption profile of zomepirac sodium?

A9: Zomepirac sodium is rapidly and completely absorbed after oral administration, achieving peak plasma concentrations within one hour. [, , ]

Q10: How is zomepirac sodium metabolized in the body?

A10: Zomepirac undergoes extensive hepatic metabolism, primarily through glucuronidation to form zomepirac glucuronide. Other metabolic pathways include hydroxylation to form hydroxyzomepirac and cleavage to 4-chlorobenzoic acid and its conjugates. The relative contribution of these pathways varies across species. [, , ]

Q11: What are the major routes of elimination for zomepirac sodium and its metabolites?

A11: Zomepirac and its metabolites are primarily eliminated through renal excretion. [, ] Biliary excretion plays a minor role, as evidenced by studies in rats. []

Q12: Does zomepirac sodium show dose-proportional pharmacokinetics?

A12: Studies in mice, rats, and rhesus monkeys have demonstrated dose-related linear increases in the area under the plasma concentration-time curve for zomepirac after oral administration, suggesting linear pharmacokinetics over the tested dose ranges. []

Q13: How does the pharmacokinetic profile of zomepirac sodium differ across species?

A13: While zomepirac is generally well-absorbed across species, its plasma clearance and elimination half-life vary. For example, rats, mice, and rabbits exhibit lower clearance and longer half-lives compared to hamsters, rhesus monkeys, and humans. []

Q14: Does repeated administration of zomepirac sodium alter its pharmacokinetic profile?

A14: Studies in rats revealed no biologically significant changes in the pharmacokinetic profile of zomepirac after daily administration for 10 days, indicating no significant accumulation or auto-induction of metabolism. []

Q15: What types of pain models have been used to evaluate the analgesic efficacy of zomepirac sodium in animals?

A16: Animal studies have demonstrated the analgesic efficacy of zomepirac sodium in various pain models, including the acetic acid writhing test in mice and the bradykinin-induced reflex hypertension model in dogs. [, ]

Q16: How does the analgesic efficacy of zomepirac sodium compare to other analgesics in preclinical studies?

A17: In animal models, zomepirac sodium has consistently shown greater potency than aspirin and indomethacin in inhibiting various inflammatory responses. [] Additionally, it has demonstrated superior efficacy to codeine phosphate in the acetic acid writhing test. []

Q17: What clinical studies have been conducted to assess the efficacy of zomepirac sodium?

A18: Clinical trials have evaluated the efficacy of zomepirac sodium in various pain conditions, including postoperative pain, oral surgery pain, dysmenorrhea, and osteoarthritis. [, , , , , , , ]

Q18: How does the analgesic efficacy of zomepirac sodium compare to other analgesics in clinical trials?

A19: In clinical studies, zomepirac sodium has shown comparable or superior analgesic efficacy to aspirin, acetaminophen with codeine, propoxyphene/acetaminophen combinations, and even parenteral morphine in certain settings. [, , , , , , ]

Q19: Has the efficacy of zomepirac sodium been established for long-term pain management?

A20: While zomepirac sodium demonstrated efficacy in long-term treatment of osteoarthritis pain in one study, its use was associated with an increased incidence of urogenital side effects. [] Further research is needed to determine its long-term safety and efficacy for chronic pain conditions.

Q20: What are the most common side effects associated with zomepirac sodium use?

A21: The most commonly reported side effects of zomepirac sodium are gastrointestinal disturbances, including nausea, diarrhea, gastrointestinal distress, flatulence, abdominal pain, constipation, dyspepsia, vomiting, anorexia, and gastritis. []

Q21: Are there any serious adverse effects associated with zomepirac sodium?

A22: Zomepirac sodium has been associated with serious adverse effects, including gastrointestinal bleeding, anaphylactic reactions, and renal failure. [, , , , , , , ] These events led to the voluntary withdrawal of the drug from the market in 1983. [, ]

Q22: Are there any known drug interactions with zomepirac sodium?

A25: Co-administration of zomepirac sodium with high doses of salicylates is not recommended. [] Clinicians should exercise caution when using zomepirac sodium in patients receiving anticoagulants or other drugs that affect platelet function, as it can prolong bleeding time. []

Q23: What analytical methods are used to characterize and quantify zomepirac sodium?

A26: Various analytical techniques have been employed to study zomepirac sodium, including ultraviolet spectrophotometry and gas chromatography for drug quantification in biological samples, as well as differential-pulse polarography for tablet analysis. [, ]

Q24: When was zomepirac sodium first introduced and subsequently withdrawn from the market?

A27: Zomepirac sodium was introduced in the United States in 1980 and subsequently withdrawn in 1983 due to safety concerns, primarily related to anaphylactic reactions and renal failure. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[1-(1,3-Benzodioxol-5-yl)-3-(4-phenyl-1-piperazinyl)propyl]-5,7-dimethoxy-4-methyl-1-benzopyran-2-one](/img/structure/B1256778.png)

![N-(4-acetylphenyl)-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxamide](/img/structure/B1256785.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B1256789.png)

![dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] sulfate](/img/structure/B1256791.png)

![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)